Hept-1-en-4-ol;methanesulfonic acid
Description
Overview of Alkenyl Alcohols and Sulfonate Esters as Versatile Synthetic Motifs
Alkenyl alcohols, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C), are fundamental building blocks in organic synthesis. The hydroxyl group can be readily transformed into a variety of other functional groups or can act as a directing group in stereoselective reactions. The double bond, on the other hand, provides a site for a plethora of addition and cycloaddition reactions, allowing for the construction of complex carbon skeletons.
Sulfonate esters, such as methanesulfonates (mesylates), are excellent leaving groups in nucleophilic substitution and elimination reactions. The conversion of a poorly leaving hydroxyl group into a highly effective sulfonate leaving group is a common and crucial strategy in multi-step synthesis. umassd.edu The stability of the resulting sulfonate anion, due to resonance delocalization of the negative charge over the three oxygen atoms, makes the carbon atom to which it is attached highly susceptible to nucleophilic attack.
Significance of Hept-1-en-4-ol Methanesulfonate (B1217627) as a Reactive Intermediate
Hept-1-en-4-ol methanesulfonate, the methanesulfonate ester of Hept-1-en-4-ol, is a bifunctional molecule that marries the reactivity of an alkene with the synthetic utility of a sulfonate ester. Its structure as a homoallylic sulfonate—where the leaving group is separated from the double bond by two single bonds—imparts distinct reactivity patterns compared to its allylic counterparts.
The primary significance of Hept-1-en-4-ol methanesulfonate lies in its potential to undergo a variety of transformations, including:
Nucleophilic Substitution Reactions: The methanesulfonate group can be displaced by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions can proceed through either S_N1 or S_N2 pathways, with the outcome often influenced by the reaction conditions and the nature of the nucleophile. youtube.comyoutube.com
Elimination Reactions: Treatment with a base can induce elimination of the methanesulfonate group, leading to the formation of dienes. The regioselectivity of this elimination is a key aspect of its synthetic utility. researchgate.netmasterorganicchemistry.com
Sigmatropic Rearrangements: The presence of the double bond in proximity to the sulfonate ester opens up the possibility of pericyclic reactions, such as uh.eduuh.edu-sigmatropic rearrangements, which can lead to the formation of new carbon-carbon bonds and complex ring systems under thermal or catalytic conditions. uh.eduwikipedia.org
The interplay between these reaction pathways makes Hept-1-en-4-ol methanesulfonate a versatile tool for synthetic chemists, allowing for the strategic introduction of functionality and the construction of intricate molecular frameworks.
Scope and Research Trajectories within Hept-1-en-4-ol Methanesulfonate Chemistry
The study of Hept-1-en-4-ol methanesulfonate and related homoallylic sulfonates is an active area of research with several promising trajectories:
Development of Stereoselective Reactions: A key focus is the development of stereoselective substitution and elimination reactions, where the configuration of the starting material dictates the stereochemistry of the product. This is particularly important for the synthesis of chiral molecules with defined three-dimensional structures.
Exploration of Novel Rearrangements: Investigating the scope and mechanism of sigmatropic rearrangements and other pericyclic reactions involving homoallylic sulfonates could lead to the discovery of new synthetic methodologies for the construction of complex cyclic and acyclic systems.
Applications in Total Synthesis: The unique reactivity of Hept-1-en-4-ol methanesulfonate and its derivatives makes them attractive intermediates in the total synthesis of natural products and other biologically active molecules.
Catalytic Transformations: The development of catalytic methods for the transformation of homoallylic sulfonates, for example, using transition metal catalysts, could enhance the efficiency and selectivity of these reactions, making them more amenable to large-scale synthesis.
Future research in this area will likely focus on expanding the synthetic utility of Hept-1-en-4-ol methanesulfonate and its analogues, with an emphasis on developing highly selective and efficient transformations for the synthesis of valuable chemical entities.
Interactive Data Tables
Table 1: Representative Nucleophilic Substitution Reactions of Homoallylic Sulfonates
| Starting Material | Nucleophile | Product | Yield (%) |
| Homoallyl Tosylate | NaN3 | Homoallyl Azide (B81097) | 85 |
| Homoallyl Mesylate | KCN | Homoallyl Nitrile | 78 |
| Homoallyl Nosylate | NaI | Homoallyl Iodide | 92 |
Table 2: Comparison of Elimination Reaction Conditions for Sulfonate Esters
| Substrate | Base | Solvent | Temperature (°C) | Major Product |
| Cyclohexyl Mesylate | DBU | Toluene | 110 | Cyclohexene (B86901) |
| 2-Butyl Tosylate | KOtBu | t-BuOH | 80 | 2-Butene |
| 1-Phenylethyl Mesylate | Et3N | CH2Cl2 | 25 | Styrene |
Structure
2D Structure
Properties
CAS No. |
166903-57-7 |
|---|---|
Molecular Formula |
C8H18O4S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
hept-1-en-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H14O.CH4O3S/c1-3-5-7(8)6-4-2;1-5(2,3)4/h3,7-8H,1,4-6H2,2H3;1H3,(H,2,3,4) |
InChI Key |
KVUDXSFIKDDURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Hept 1 En 4 Ol Methanesulfonate
Direct Mesylation of Hept-1-en-4-ol
The most straightforward route to Hept-1-en-4-ol methanesulfonate (B1217627) is the direct esterification of Hept-1-en-4-ol with a methanesulfonyl source. This method is widely employed for the conversion of alcohols to their corresponding mesylates. nih.govcommonorganicchemistry.com
Esterification Protocols Utilizing Methanesulfonic Acid and Activated Derivatives
The direct esterification is typically achieved using activated derivatives of methanesulfonic acid, namely methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O). commonorganicchemistry.comnih.gov The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the methanesulfonylating agent.
A general protocol for the mesylation of a secondary alcohol like Hept-1-en-4-ol using methanesulfonyl chloride involves dissolving the alcohol in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base. nih.gov The base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine, serves to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation. nih.gov The reaction is usually performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions. nih.gov
Methanesulfonic anhydride is an alternative reagent that can be used under similar conditions. nih.gov A key advantage of using the anhydride is that the byproduct is methanesulfonic acid, which is less corrosive and can sometimes lead to cleaner reactions compared to the generation of HCl from methanesulfonyl chloride. nih.gov
Table 1: Comparison of Mesylating Agents for the Synthesis of Hept-1-en-4-ol Methanesulfonate
| Reagent | Byproduct | Key Advantages | Potential Considerations |
| Methanesulfonyl Chloride (MsCl) | HCl | Readily available, cost-effective | Formation of corrosive HCl, potential for chloride side products |
| Methanesulfonic Anhydride (Ms₂O) | CH₃SO₃H | No chloride byproduct, can lead to cleaner reactions | Generally more expensive than MsCl |
Catalyst Systems for Efficient Mesylate Formation
While the direct mesylation of alcohols with methanesulfonyl chloride or anhydride in the presence of a stoichiometric amount of a tertiary amine base is a standard procedure, catalytic approaches have also been developed to improve efficiency and reduce waste. For primary alcohols, catalytic amounts of amines such as N,N-dimethylbutylamine and triethylamine have been shown to be effective in a water-solvent system for mesylation. rsc.org Although this specific methodology was optimized for primary alcohols, the principles could potentially be adapted for secondary allylic alcohols like Hept-1-en-4-ol with careful optimization of reaction conditions to manage the increased reactivity and potential for side reactions.
Indirect Synthetic Approaches to Hept-1-en-4-ol Methanesulfonate
Indirect methods for the synthesis of Hept-1-en-4-ol methanesulfonate can be employed, particularly when direct mesylation proves problematic due to substrate sensitivity or the desire to introduce the mesylate group with a specific stereochemistry. One common indirect approach involves a two-step sequence: conversion of the alcohol to a different leaving group, such as a halide, followed by nucleophilic substitution with a methanesulfonate salt. However, a more direct indirect method involves the reaction of the alcohol with a reagent that activates it in situ, followed by reaction with a methanesulfonate source.
Stereoselective Synthesis of Chiral Hept-1-en-4-ol Methanesulfonate
The synthesis of enantiomerically pure Hept-1-en-4-ol methanesulfonate requires a stereoselective approach, starting from a chiral pool or employing an asymmetric synthesis strategy. Since the direct mesylation of an alcohol with methanesulfonyl chloride or anhydride proceeds with retention of configuration at the carbinol center, the key is to obtain enantiomerically pure Hept-1-en-4-ol. nih.gov
Several methods exist for the asymmetric synthesis of chiral secondary allylic alcohols. These include the enantioselective reduction of the corresponding enone (hept-1-en-4-one), or the addition of an organometallic reagent to an α,β-unsaturated aldehyde. For instance, the use of chiral catalysts in these reductions or additions can lead to the formation of one enantiomer of Hept-1-en-4-ol in excess. Once the chiral alcohol is obtained, its conversion to the corresponding mesylate can be achieved using the standard direct mesylation protocols, which will preserve the stereochemistry.
Purification and Isolation Techniques for Synthetic Intermediates
The purification of Hept-1-en-4-ol methanesulfonate is crucial to remove unreacted starting materials, the amine salt byproduct, and any side products. A typical workup procedure involves quenching the reaction mixture with water or a dilute aqueous acid to remove the amine hydrochloride or methanesulfonate salt. The organic layer is then washed with brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.
Due to the potential thermal instability of allylic mesylates, purification by distillation is often avoided. Instead, column chromatography on silica (B1680970) gel is the preferred method for isolating the pure product. nih.gov The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) is critical to achieve good separation. nih.gov
It is important to note that sulfonate esters, especially of lower alcohols, can be volatile. researchgate.net Therefore, care must be taken during solvent removal to avoid loss of the product. For particularly volatile mesylates, techniques such as bulb-to-bulb distillation under high vacuum may be employed for purification.
Mechanistic Investigations of Hept 1 En 4 Ol Methanesulfonate Reactivity
Exploration of Substitution Reactions (S(_N)1, S(_N)2, S(_N)2')
Hept-1-en-4-ol methanesulfonate (B1217627), being a secondary allylic mesylate, is susceptible to nucleophilic substitution through several mechanistic pathways: S(_N)1, S(_N)2, and S(_N)2'. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate. The departure of the mesylate group is the rate-determining step. This carbocation can then be attacked by a nucleophile at either the C2 or C4 position, leading to a mixture of regioisomeric products. Weakly nucleophilic conditions and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, favor the S(_N)1 pathway.
The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the carbon bearing the leaving group, leading to an inversion of stereochemistry at that center. Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism. For hept-1-en-4-ol methanesulfonate, S(_N)2 attack occurs at the C4 position.
The S(_N)2' reaction , also a concerted process, is unique to allylic systems. In this pathway, the nucleophile attacks the terminal carbon of the double bond (C2), causing a concomitant shift of the double bond and expulsion of the leaving group from the C4 position. Sterically hindered nucleophiles may favor the S(_N)2' pathway as it allows attack at the less substituted end of the allyl system.
The product distribution between these pathways can be influenced by various factors as illustrated in the representative data below.
| Nucleophile | Solvent | Predominant Pathway | Major Product(s) |
|---|---|---|---|
| H₂O | H₂O/Acetone | S(_N)1 | Hept-1-en-4-ol, Hept-2-en-4-ol |
| NaN₃ | DMF | S(_N)2 | 4-Azidohept-1-ene |
| (CH₃)₃COK | t-BuOH | S(_N)2' / E2 | 2-tert-Butoxyhept-3-ene, Hepta-1,3-diene |
Studies on Elimination Pathways (E1, E2) and Olefin Generation
In competition with substitution reactions, hept-1-en-4-ol methanesulfonate can undergo elimination reactions to form dienes. The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways.
The E1 reaction proceeds via the same resonance-stabilized allylic carbocation intermediate as the S(_N)1 reaction. A weak base can then abstract a proton from a carbon adjacent to the carbocation. Due to the stability of the conjugated diene product, elimination is a common outcome. The regioselectivity of the E1 reaction generally follows Zaitsev's rule, leading to the most substituted (and therefore most stable) alkene. chemistrysteps.comkhanacademy.orglibretexts.org
The E2 reaction is a concerted process where a strong base removes a proton from a carbon atom while the leaving group departs simultaneously. For the E2 mechanism to occur, the proton to be removed and the leaving group must be in an anti-periplanar orientation. The regiochemical outcome of the E2 reaction can be influenced by the steric bulk of the base. Non-bulky bases tend to favor the thermodynamically more stable Zaitsev product (hepta-1,3-diene), while bulky bases, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product (hepta-1,4-diene) due to steric hindrance. khanacademy.org
The choice between elimination and substitution is often influenced by the basicity and nucleophilicity of the reagent and the reaction temperature. Strong, bulky bases and higher temperatures generally favor elimination.
| Base | Solvent | Predominant Pathway | Major Product |
|---|---|---|---|
| H₂O (heat) | Ethanol/H₂O | E1 | Hepta-1,3-diene |
| NaOEt | Ethanol | E2 | Hepta-1,3-diene (Zaitsev) |
| t-BuOK | t-BuOH | E2 | Hepta-1,4-diene (Hofmann) |
Pericyclic and Rearrangement Processes Involving the Unsaturated Moiety
The allylic nature of hept-1-en-4-ol methanesulfonate allows it to participate in pericyclic reactions, particularly sigmatropic rearrangements. These are concerted reactions that involve the reorganization of σ and π electrons through a cyclic transition state.
A relevant rearrangement for this system is the rsc.orgresearchgate.net-sigmatropic rearrangement . While more commonly studied for allylic sulfoxides and sulfinates, analogous rearrangements can be envisaged for sulfonate esters under certain conditions, potentially involving an intermediate ylide. rsc.orgresearchgate.netnih.govresearchgate.netwikipedia.org In such a rearrangement, the sulfonate group would migrate from the C4 position to the C2 position of the allylic system. This process involves a five-membered cyclic transition state.
Another potential rearrangement is the researchgate.netresearchgate.net-sigmatropic rearrangement , exemplified by the Cope and Claisen rearrangements. wikipedia.org Although a direct researchgate.netresearchgate.net-sigmatropic rearrangement of hept-1-en-4-ol methanesulfonate itself is unlikely, derivatives of this compound could be designed to undergo such reactions. For instance, conversion of the alcohol to an allyl ether followed by formation of the mesylate could set the stage for a Claisen-type rearrangement.
Catalytic Transformations Mediated by Hept-1-en-4-ol Methanesulfonate
The reactivity of hept-1-en-4-ol methanesulfonate can be significantly enhanced and controlled through the use of transition metal catalysts. The allylic mesylate functionality makes it an excellent electrophile for a variety of catalytic cross-coupling reactions.
One of the most prominent examples is the palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) . wikipedia.org In this reaction, a palladium(0) catalyst reacts with the allylic mesylate to form a π-allylpalladium complex. This complex is then attacked by a soft nucleophile, such as a malonate ester or an enolate, to form a new carbon-carbon bond. The regioselectivity of the nucleophilic attack is often controlled by the ligands on the palladium catalyst.
Other transition metals, such as nickel, have also been shown to catalyze the cross-coupling of allylic electrophiles with various organometallic reagents. nih.govresearchgate.net These reactions provide powerful methods for the construction of complex molecular architectures from simple precursors.
| Catalyst System | Nucleophile/Reagent | Reaction Type | Product Type |
|---|---|---|---|
| Pd(PPh₃)₄ | Sodium dimethyl malonate | Tsuji-Trost Alkylation | Allylic substituted malonate |
| NiCl₂(dppe) | PhMgBr | Kumada Coupling | Allylic arylation product |
| Pd(OAc)₂/dppf | Arylboronic acid | Suzuki Coupling | Allylic arylation product |
Radical Reactions and Single-Electron Transfer Mechanisms Involving Sulfonate Esters
Sulfonate esters can be precursors to radical species under appropriate conditions. The reaction can be initiated by homolytic cleavage of the C-O or S-O bond, often facilitated by photolysis, radiolysis, or the use of a radical initiator.
Radical cyclization is a potential pathway for unsaturated sulfonate esters. If a radical is generated elsewhere in the molecule, the double bond of the hept-1-en-4-ol moiety can act as a radical acceptor, leading to the formation of a cyclic product. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules. wikipedia.orgchempedia.inforesearchgate.netmdpi.com
Single-electron transfer (SET) processes offer another avenue for the reactivity of sulfonate esters. researchgate.netrsc.org In a SET reaction, an electron is transferred from a donor to the sulfonate ester, leading to the formation of a radical anion. This intermediate can then fragment, generating a carbon-centered radical and the sulfonate anion. The resulting radical can then undergo further reactions, such as dimerization, reaction with a solvent, or intramolecular cyclization. Mechanistic studies have provided evidence for the role of SET in various reactions involving sulfonate esters. rsc.org
Advanced Chemical Transformations and Derivatization Strategies
Functionalization of the Alkene Moiety: Addition and Cycloaddition Reactions
The terminal double bond in hept-1-en-4-ol methanesulfonate (B1217627) is amenable to a variety of addition and cycloaddition reactions, providing a gateway to diverse molecular scaffolds.
One of the most fundamental transformations is the stereoselective epoxidation of the alkene. While the direct epoxidation of hept-1-en-4-ol methanesulfonate is not extensively documented, the epoxidation of the parent homoallylic alcohol, hept-1-en-4-ol, offers significant insight. Vanadium-catalyzed epoxidations of homoallylic alcohols are known to proceed with high stereoselectivity. nih.govorganic-chemistry.org For instance, the epoxidation of similar homoallylic alcohols using a vanadium-bishydroxamic acid complex can yield products with excellent enantioselectivity. organic-chemistry.orgnih.gov Similarly, tungsten-based catalysts in the presence of hydrogen peroxide have been shown to effectively epoxidize homoallylic alcohols with high yields and enantiomeric excesses. acs.org
Another powerful transformation is the asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups across the double bond. The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, is a well-established method for the dihydroxylation of a wide range of alkenes, including homoallylic systems. organicreactions.orgresearchgate.netwikipedia.org This reaction is known for its high enantioselectivity and functional group tolerance. organicreactions.org
Cycloaddition reactions offer a route to construct cyclic systems. The [4+2] Diels-Alder cycloaddition, while typically involving a conjugated diene, can be applied to alkenes like the one in our target molecule, which acts as the dienophile. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comlibretexts.org The reactivity of the dienophile is often enhanced by electron-withdrawing groups, a role the mesylate could indirectly influence. organic-chemistry.org
Furthermore, 1,3-dipolar cycloadditions provide access to five-membered heterocyclic rings. wikipedia.org The reaction of nitrile oxides with chiral homoallylic alcohols has been studied, and the diastereoselectivity can be controlled, particularly with the use of a magnesium catalyst which favors the anti product. nih.govnih.gov The presence of a Lewis acid like magnesium bromide can also significantly increase the rate and stereoselectivity of cycloadditions with nitrones. rsc.org
Table 1: Representative Functionalization of the Alkene Moiety in Homoallylic Systems | Transformation | Substrate Example | Reagents and Conditions | Product | Yield (%) | Diastereo/Enantio-selectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Asymmetric Epoxidation | trans-1-phenyl-3-buten-1-ol | 1 mol% V(O)(acac)₂, Ligand 1d, CHP, toluene, rt | (2R,3S)-3,4-epoxy-1-phenylbutan-1-ol | 85 | 96% ee | organic-chemistry.orgnih.gov | | Asymmetric Epoxidation | cis-Hept-2-en-1,5-diol | W-bishydroxamic acid, 30% H₂O₂, rt | Corresponding epoxide | 92 | 97% ee | acs.org | | Asymmetric Dihydroxylation | cis-5-Phenyl-2-penten-1-ol | AD-mix-β, t-BuOH, H₂O, 0 °C | (2R,3S,5R)-5-Phenylpentane-1,2,3-triol | 95 | 99% ee | wikipedia.org | | 1,3-Dipolar Cycloaddition | (S)-1-Penten-4-ol | PhCNO, MgBr₂·OEt₂, CH₂Cl₂, rt | anti-3-Phenyl-5-((S)-1-hydroxypropyl)isoxazoline | 78 | >95:5 dr | nih.govnih.gov | | Diels-Alder Reaction | 1,3-Butadiene | (E)-Diethyl fumarate (B1241708) | Heat | Diethyl cyclohex-4-ene-1,2-dicarboxylate | - | Stereospecific | wikipedia.orgmasterorganicchemistry.com |
Exploitation of the Mesylate as a Leaving Group in Carbon-Carbon Bond Formation
The methanesulfonate (mesylate) group is an excellent leaving group, making the C4 position of hept-1-en-4-ol methanesulfonate susceptible to nucleophilic substitution, particularly for the formation of new carbon-carbon bonds. nih.govacs.orgscilit.com This reactivity is central to its utility as a synthetic building block.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and aryl and alkyl mesylates can serve as effective electrophiles. rsc.orgresearchgate.net While aryl mesylates are more commonly used, the cross-coupling of alkyl mesylates, including homoallylic systems, has been demonstrated. For instance, palladium-catalyzed cross-coupling of homoallylic tosylates (a similar sulfonate ester) with boronic acids proceeds efficiently in the presence of a suitable ligand, such as 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox), at room temperature. organic-chemistry.org This reaction allows for the introduction of a variety of aryl and vinyl groups at the C4 position. The mechanism can involve an SN2-type oxidative addition of the palladium(0) complex to the C-OMs bond. organic-chemistry.org
The choice of ligand is crucial in these reactions, and different ligands can be employed to optimize the reaction for specific substrates. nih.gov The use of inexpensive and readily available sulfonates like mesylates as alternatives to halides or triflates is an attractive feature for synthetic efficiency. unistra.fr
Table 2: Palladium-Catalyzed Cross-Coupling of Homoallylic Sulfonates
| Electrophile (Homoallylic Sulfonate) | Nucleophile (Organometallic Reagent) | Catalyst/Ligand and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-3-buten-1-yl tosylate | Phenylboronic acid | Pd₂(dba)₃, quinox, K₃PO₄, THF, rt | 1,4-Diphenyl-1-butene | 85 | organic-chemistry.org |
| Hex-5-en-2-yl tosylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, quinox, K₃PO₄, THF, rt | 5-(4-Methoxyphenyl)hex-1-ene | 76 | organic-chemistry.org |
| Cinnamyl tosylate | (E)-Styrylboronic acid | Pd₂(dba)₃, quinox, K₃PO₄, THF, rt | (1E,5E)-1,6-Diphenylhexa-1,5-diene | 80 | organic-chemistry.org |
Stereocontrolled Functionalization of the Heptenyl Skeleton
Achieving stereocontrol is a paramount objective in modern organic synthesis. The chiral center at C4 in hept-1-en-4-ol and its derivatives can direct the stereochemical outcome of reactions at other positions, or new stereocenters can be introduced with high fidelity using chiral reagents and catalysts.
As discussed, the asymmetric epoxidation and dihydroxylation of the alkene are prime examples of introducing new stereocenters with high control. The directing effect of the existing hydroxyl group in the parent alcohol is a key factor in substrate-controlled epoxidations. nih.govrsc.org For example, in cyclohexene (B86901) systems, the stereochemical outcome of epoxidation is heavily influenced by the allylic or homoallylic hydroxyl group. rsc.org
In cases where the parent alcohol is chiral, kinetic resolution can be a powerful strategy. For instance, the vanadium-catalyzed asymmetric epoxidation can be used for the kinetic resolution of racemic homoallylic alcohols, yielding both the enantioenriched epoxy alcohol and the unreacted alcohol with high enantiopurity. nih.gov Similarly, Sharpless asymmetric dihydroxylation can be employed for the kinetic resolution of allylic amides. acs.org
The stereochemistry of the starting material is also preserved in cycloaddition reactions. The Diels-Alder reaction is known to be stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.orgmasterorganicchemistry.com This principle allows for the predictable formation of complex cyclic structures with defined stereochemistry.
Convergent and Divergent Synthetic Pathways Utilizing Hept-1-en-4-ol Methanesulfonate
The bifunctional nature of hept-1-en-4-ol methanesulfonate makes it an ideal starting point for both convergent and divergent synthetic strategies.
In a convergent synthesis , different fragments of a target molecule are prepared separately and then joined together in the later stages of the synthesis. wikipedia.orgscholarsresearchlibrary.com Hept-1-en-4-ol methanesulfonate can be elaborated through reactions at the alkene, while a separate, complex nucleophile is prepared. The two fragments can then be coupled via substitution of the mesylate group. This approach is highly efficient for the synthesis of complex molecules. wikipedia.org
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally diverse compounds. nih.gov Hept-1-en-4-ol methanesulfonate is an excellent candidate for such a strategy. For example, initial functionalization of the alkene (e.g., epoxidation or dihydroxylation) can be followed by a variety of nucleophilic substitutions at the C4 position. Alternatively, initial substitution at C4 can be followed by diverse transformations of the alkene. This allows for the rapid generation of a wide range of analogs from a single, readily accessible starting material. nih.govnih.gov The use of modular building blocks in this manner is a powerful approach in medicinal chemistry and materials science. nih.govnih.govresearchgate.net
For example, a divergent approach could start with the epoxidation of the alkene. The resulting epoxy-mesylate can then be treated with a range of nucleophiles that can either open the epoxide or displace the mesylate, leading to a variety of polyfunctionalized products.
Advanced Analytical Techniques for Hept 1 En 4 Ol Methanesulfonate Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (1D and 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of hept-1-en-4-yl methanesulfonate (B1217627). Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key expected chemical shifts for hept-1-en-4-yl methanesulfonate would show characteristic signals for the vinyl group (protons on C1 and C2), the allylic protons (C3), the proton on the carbon bearing the methanesulfonate group (C4), and the propyl chain (C5, C6, C7). The proton at C4 would be significantly downfield shifted due to the electron-withdrawing effect of the methanesulfonate group.
¹³C NMR Spectroscopy complements the ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The carbon atom attached to the oxygen of the methanesulfonate group (C4) is expected to have a significant downfield chemical shift.
2D NMR Spectroscopy is used to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the proton spin systems within the molecule, for instance, along the heptenyl chain. sdsu.eduwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has attached protons. wikipedia.orgepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for confirming the connection between the heptenyl chain and the methanesulfonate group. sdsu.eduyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hept-1-en-4-yl Methanesulfonate (Note: These are estimated values based on the structure and data for analogous compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~5.0-5.2 (dd) | ~115-120 |
| 2 | ~5.7-5.9 (m) | ~135-140 |
| 3 | ~2.2-2.4 (m) | ~35-40 |
| 4 | ~4.8-5.0 (m) | ~80-85 |
| 5 | ~1.6-1.8 (m) | ~30-35 |
| 6 | ~1.3-1.5 (m) | ~18-22 |
| 7 | ~0.9-1.0 (t) | ~13-15 |
| Mesyl-CH₃ | ~3.0-3.2 (s) | ~38-42 |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of hept-1-en-4-yl methanesulfonate, which in turn allows for the calculation of its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. wikipedia.orgyoutube.com
The expected molecular ion [M+H]⁺ for hept-1-en-4-yl methanesulfonate (C₈H₁₆O₃S) would have a calculated m/z that can be precisely measured by HRMS. Common fragmentation pathways for methanesulfonate esters involve cleavage of the C-O bond and the S-O bond. researchgate.netresearchgate.net The fragmentation pattern can help to confirm the structure of the alkyl/alkenyl group and the presence of the methanesulfonate moiety.
Table 2: Predicted High-Resolution Mass Spectrometry Data for Hept-1-en-4-yl Methanesulfonate
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | ~193.089... | Protonated molecular ion. |
| [M-CH₃SO₃H]⁺ | ~97.096... | Loss of methanesulfonic acid, resulting in the heptenyl cation. |
| [C₇H₁₃]⁺ | ~97.101... | Heptenyl cation formed by cleavage of the C-O bond. |
| [CH₃SO₃]⁻ (in negative mode) | ~95.980... | Methanesulfonate anion. |
| [CH₃SO₂]⁺ | ~78.988... | Fragment resulting from cleavage within the methanesulfonate group. |
Vibrational Spectroscopy: Infrared and Raman Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy of hept-1-en-4-yl methanesulfonate is expected to show strong absorption bands characteristic of the sulfonate group and the carbon-carbon double bond. spectroscopyonline.com The key absorbances would be:
S=O asymmetric and symmetric stretching: These are typically very strong bands found in the regions of ~1350 cm⁻¹ and ~1175 cm⁻¹, respectively. researchgate.net
C-O-S stretching: A strong band is expected in the 1000-750 cm⁻¹ region. spectroscopyonline.com
C=C stretching: A medium intensity band around 1640 cm⁻¹.
=C-H stretching: Bands above 3000 cm⁻¹.
C-H stretching (alkyl): Bands just below 3000 cm⁻¹.
Raman Spectroscopy is complementary to IR spectroscopy. The C=C double bond and the S=O stretches are also expected to be visible in the Raman spectrum. researchgate.netcapes.gov.br
Table 3: Characteristic Vibrational Frequencies for Hept-1-en-4-yl Methanesulfonate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | ~1350 | Strong |
| S=O | Symmetric Stretch | ~1175 | Strong |
| C-O-S | Stretch | ~1000-750 | Strong |
| C=C | Stretch | ~1640 | Medium |
| =C-H | Stretch | ~3010-3090 | Medium |
| C-H (sp³) | Stretch | ~2850-2960 | Medium |
Chromatographic Separation and Detection Methods (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry, Ion Chromatography)
Chromatographic techniques are essential for separating hept-1-en-4-yl methanesulfonate from reaction byproducts, starting materials, or degradation products, and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of many methanesulfonate esters, GC-MS is a powerful technique for their analysis. nih.govrroij.comcpu.edu.cnresearchgate.net The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. nih.govrroij.comcpu.edu.cnresearchgate.net The retention time provides one level of identification, while the mass spectrum provides confirmation and structural information. nih.govrroij.comcpu.edu.cnresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. nih.gov Reversed-phase HPLC with a suitable solvent gradient (e.g., water/acetonitrile or water/methanol) coupled to a mass spectrometer would be an effective method for the analysis of hept-1-en-4-yl methanesulfonate. nih.govmdpi.com LC-MS/MS can be used for highly sensitive and selective quantification. researchgate.netnih.gov
Ion Chromatography (IC): While not typically used for the direct analysis of the ester, ion chromatography is an excellent method for the detection and quantification of methanesulfonic acid, which could be present as an impurity or as a product of hydrolysis. thermofisher.comresearchgate.netnih.govijprs.com This is important for assessing the stability and purity of the final product. thermofisher.comresearchgate.netnih.govijprs.com
Table 4: Summary of Chromatographic Methods for the Analysis of Hept-1-en-4-yl Methanesulfonate and Related Species
| Technique | Analyte | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |
| GC-MS | Hept-1-en-4-yl methanesulfonate | DB-5, HP-1MS (or similar) | Helium | MS |
| LC-MS | Hept-1-en-4-yl methanesulfonate | C18 | Water/Acetonitrile gradient | MS, MS/MS |
| IC | Methanesulfonic acid (impurity) | Ion-exchange resin (e.g., IonPac) | Aqueous base (e.g., NaHCO₃/Na₂CO₃) | Conductivity |
Theoretical and Computational Chemistry of Hept 1 En 4 Ol Methanesulfonate
Ab Initio and Density Functional Theory Calculations for Structural Elucidation and Energetics
There are no specific studies detailing the use of ab initio or Density Functional Theory (DFT) calculations to elucidate the structure or energetics of Hept-1-en-4-ol methanesulfonate (B1217627). Such studies would typically provide insights into the molecule's geometric parameters (bond lengths, angles, and dihedral angles), electronic structure, and thermodynamic stability. Without dedicated research, these properties remain uncharacterized from a computational standpoint.
Computational Modeling of Reaction Mechanisms and Transition States
Information regarding the computational modeling of reaction mechanisms and transition states involving Hept-1-en-4-ol methanesulfonate is not available. This type of research is crucial for understanding the reactivity of a compound, including its potential reaction pathways, activation energies, and the structures of transient intermediates. The absence of such studies means that the mechanistic aspects of its chemical behavior have not been computationally explored.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is a lack of published research on the use of molecular dynamics (MD) simulations to analyze the conformational landscape and intermolecular interactions of Hept-1-en-4-ol methanesulfonate. MD simulations are powerful tools for exploring the dynamic behavior of molecules, including how they fold, interact with other molecules, and behave in different solvent environments. mdpi.com For this specific compound, such analyses have not been reported.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
No studies were found that applied quantum chemical methods to predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of Hept-1-en-4-ol methanesulfonate. These predictive methods are instrumental in identifying and characterizing chemical compounds by correlating theoretical spectra with experimental data. The spectroscopic characteristics of Hept-1-en-4-ol methanesulfonate, from a theoretical perspective, remain undetermined.
Applications of Hept 1 En 4 Ol Methanesulfonate in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of hept-1-en-4-ol, which can be synthesized in enantiomerically pure forms, makes its methanesulfonate (B1217627) derivative a significant chiral building block in asymmetric synthesis. wiley.com In this context, the compound is not merely a starting material but a carrier of stereochemical information that can be transferred to a target molecule.
The primary role of the methanesulfonate group in this context is to act as an excellent leaving group in nucleophilic substitution reactions. This allows for the stereospecific introduction of a wide range of functionalities at the C-4 position of the heptene (B3026448) chain. The stereochemistry of the starting alcohol directly dictates the stereochemistry of the product, a cornerstone of modern asymmetric synthesis. rsc.org
Key Features as a Chiral Building Block:
| Feature | Description | Significance in Asymmetric Synthesis |
| Pre-installed Chirality | The C-4 hydroxyl group of the precursor alcohol can be resolved into single enantiomers (R or S). | Allows for the synthesis of enantiomerically pure target molecules without the need for chiral separation at later stages. |
| Reactive Leaving Group | The methanesulfonate (mesylate) group is readily displaced by a variety of nucleophiles. | Facilitates the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. |
| Allylic System | The presence of a double bond adjacent to the chiral center allows for a range of transformations, including transition-metal-catalyzed allylic alkylations. nih.gov | Offers multiple pathways for further molecular elaboration while potentially retaining or transferring chirality. |
The use of chiral building blocks like hept-1-en-4-ol methanesulfonate is fundamental in the synthesis of complex natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. wiley.com
Precursor for Advanced Organic Molecules and Pharmaceutical Intermediates
The reactivity of hept-1-en-4-ol methanesulfonate makes it a versatile precursor for a variety of more complex molecules, including those with potential pharmaceutical applications. The combination of a displaceable leaving group and a terminal alkene provides two distinct points for chemical modification.
Synthetic Transformations of Hept-1-en-4-ol Methanesulfonate:
Nucleophilic Substitution: A wide array of nucleophiles, such as azides, cyanides, and organocuprates, can displace the methanesulfonate group to introduce new functional groups. This is a common strategy for building the carbon skeleton or introducing nitrogen-containing moieties found in many pharmaceuticals. researchgate.net
Allylic Alkylation: In the presence of transition metal catalysts, such as palladium complexes, the entire allylic system can react with nucleophiles, leading to the formation of new carbon-carbon bonds. nih.gov This can be a powerful method for constructing complex carbon frameworks.
Olefin Metathesis: The terminal double bond can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds and the construction of larger, more complex olefinic structures.
Hydroboration-Oxidation: The terminal alkene can be selectively functionalized through hydroboration-oxidation to introduce a primary alcohol, further expanding the synthetic utility of the molecule.
These transformations enable the conversion of a relatively simple starting material into highly functionalized and stereochemically defined intermediates that are crucial for the synthesis of complex target molecules. For instance, the introduction of an azide (B81097) group via nucleophilic substitution can be a gateway to the synthesis of chiral amines and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. researchgate.net
Utilization in Materials Science and Polymer Chemistry
While the primary applications of hept-1-en-4-ol methanesulfonate are in fine chemical synthesis, its structure suggests potential utility in materials science and polymer chemistry. The key to this potential lies in the terminal allyl group.
Allyl-functionalized monomers can be polymerized through various mechanisms, including radical polymerization, to create polymers with specific properties. nih.govresearchgate.net Although less reactive in polymerization than vinyl groups, allyl groups can be incorporated into polymer chains. The resulting polymers would possess pendant chains derived from the hept-1-en-4-ol backbone.
Potential Applications in Materials Science:
| Application Area | Potential Role of Hept-1-en-4-ol Methanesulfonate |
| Functional Polymers | Copolymerization of a derivative of hept-1-en-4-ol (where the methanesulfonate has been replaced) could introduce chirality and other functionalities into the polymer backbone, potentially leading to materials with unique optical or recognition properties. mdpi.com |
| Cross-linking Agent | The bifunctional nature of the molecule (an alkene and a reactive group) could be exploited to create cross-linked polymer networks. For example, after polymerization through the allyl group, the other end of the molecule could be used to link polymer chains. |
| Surface Modification | The methanesulfonate group could be used to graft the molecule onto surfaces that have nucleophilic sites, thereby introducing an array of allyl groups that can be further functionalized. |
The synthesis of polymers from monomers like allyl methacrylate (B99206) demonstrates the feasibility of incorporating allyl functionalities into polymer structures to create materials with high surface areas and the potential for further chemical modification. mdpi.com
Development of Novel Catalytic Systems and Reagents
Hept-1-en-4-ol methanesulfonate and its derivatives have the potential to be used in the development of novel catalytic systems and as specialized reagents. The ability to introduce a variety of functional groups through the displacement of the methanesulfonate allows for the synthesis of custom-designed molecules that can act as ligands for metal catalysts or as organocatalysts themselves.
For example, by replacing the methanesulfonate with a phosphine (B1218219) or a nitrogen-based heterocycle, a chiral ligand could be synthesized. Such a ligand, when complexed with a transition metal like palladium, iridium, or rhodium, could be used to catalyze asymmetric reactions, such as hydrogenation or allylic alkylation. researchgate.net The stereochemistry of the resulting catalyst would be derived from the original chiral center of the hept-1-en-4-ol.
Furthermore, the molecule itself can act as a reagent for the introduction of the hept-1-en-4-yl group into other molecules. This could be particularly useful in fragment-based drug discovery, where the introduction of specific lipophilic and chiral fragments is desired to optimize the binding of a drug candidate to its biological target.
The development of catalytic systems often relies on the synthesis of a diverse range of chiral ligands to find the optimal catalyst for a specific transformation. The synthetic flexibility offered by hept-1-en-4-ol methanesulfonate makes it a valuable platform for generating such diversity.
Future Perspectives and Emerging Research Avenues
Innovative Methodologies for the Synthesis and Functionalization of Hept-1-en-4-ol Methanesulfonate (B1217627)
The development of novel synthetic routes and functionalization strategies for allylic methanesulfonates, including hept-1-en-4-ol methanesulfonate, is a primary area of future research. While traditional methods for creating sulfonate esters from alcohols are well-established, emerging research focuses on enhancing efficiency, selectivity, and functional group tolerance. nih.govnih.gov
Future synthetic methodologies are expected to move beyond conventional approaches. Innovations may include:
Direct C-H Functionalization: Bypassing the pre-functionalization of the allylic alcohol, direct C-H oxidation methods could offer a more atom-economical route to allylic esters. nih.govrsc.org Palladium-catalyzed systems, for instance, have shown promise in the direct coupling of carboxylic acids with terminal olefins to form allylic esters. nih.gov Adapting such methods for direct sulfonylation would represent a significant advancement.
Catalyst- and Additive-Free Syntheses: Environmentally benign and cost-effective methods that avoid the use of catalysts or additives are highly desirable. mdpi.com Recent work on the reaction of electron-rich aryl-1,3-dienes with sulfinic acids points towards the feasibility of such approaches for creating related allylic sulfones. mdpi.com
Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. The synthesis of methanesulfonate esters could greatly benefit from this technology.
Enantioselective Approaches: The development of chiral catalysts for the asymmetric synthesis and functionalization of allylic methanesulfonates will be crucial for accessing enantiopure compounds for applications in pharmaceuticals and materials science. nih.govacs.org
The functionalization of hept-1-en-4-ol methanesulfonate is ripe for exploration. As a versatile electrophile, it is expected to participate in a wide array of substitution reactions. Future research will likely focus on expanding the scope of nucleophiles and developing catalytic systems that control regioselectivity (SN2 vs. SN2') and stereoselectivity. shiksha.com Transition metal-catalyzed allylic substitution reactions, a cornerstone of modern organic synthesis, will undoubtedly be applied to this substrate, opening doors to a vast chemical space. numberanalytics.comrsc.org
Table 1: Comparison of Potential Synthetic Methodologies for Allylic Methanesulfonates
| Methodology | Advantages | Potential Challenges |
| Conventional Esterification | Well-established, reliable | Often requires stoichiometric reagents, can be harsh |
| Direct C-H Functionalization | High atom economy, simplifies synthesis | Catalyst development, selectivity control |
| Catalyst-Free Synthesis | Environmentally friendly, cost-effective | Limited substrate scope, may require specific electronic properties |
| Flow Chemistry | Scalable, enhanced safety and control | Initial setup costs, optimization of flow parameters |
| Asymmetric Catalysis | Access to enantiopure compounds | Catalyst design and cost, achieving high enantioselectivity |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of hept-1-en-4-ol methanesulfonate is essential for rational optimization and the design of new transformations. The interplay between stepwise and concerted pathways in the hydrolysis of sulfonate esters has been a subject of debate, highlighting the need for sophisticated analytical techniques. acs.org
Future mechanistic studies will likely involve a synergistic combination of:
In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics.
Kinetic Isotope Effects: The use of isotopically labeled substrates can elucidate the nature of bond-breaking and bond-forming steps in the transition state.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating transition state energies, and predicting selectivity. nih.govresearchgate.net Computational analysis can provide insights into the subtle electronic and steric factors that govern the reactivity of allylic systems. researchgate.net For example, computational studies can help to rationalize the regioselectivity of nucleophilic attack on the π-allyl intermediate.
A comprehensive computational framework, validated by experimental data, will be invaluable for understanding the nuanced reactivity of hept-1-en-4-ol methanesulfonate and for predicting the outcomes of new reactions. nih.gov
Exploration of Novel Applications in Interdisciplinary Fields
The unique structural features of hept-1-en-4-ol methanesulfonate make it a promising building block for a variety of applications beyond traditional organic synthesis. The presence of both an alkene and a reactive leaving group allows for diverse downstream functionalization, making it a valuable intermediate in several fields.
Pharmaceuticals and Agrochemicals: The allyl group is a key structural motif in many bioactive molecules and natural products. wikipedia.orgnih.gov Allylic compounds are precursors to a wide range of pharmaceuticals, including anticancer agents and antiviral compounds. numberanalytics.com The ability to introduce the hept-1-en-4-yl scaffold into complex molecules could lead to the discovery of new therapeutic and crop protection agents. chemicalbook.comthieme.de
Materials Science: Allylic compounds are used in the synthesis of polymers and specialty materials. numberanalytics.comnjchm.com The double bond in hept-1-en-4-ol methanesulfonate can be exploited for polymerization reactions, and the molecule can be incorporated into more complex polymeric structures.
Fragrance and Flavor Industry: Related allylic alcohols and esters are known for their use as fragrance and flavor agents. nih.gov While the methanesulfonate itself is unlikely to be used directly, it serves as a key intermediate for the synthesis of a variety of derivatives with potential applications in this industry.
The interdisciplinary potential of this compound is significant, and future research should focus on exploring these avenues through collaboration between synthetic chemists, medicinal chemists, and materials scientists.
Development of Sustainable and Scalable Processes for Industrial Relevance
For hept-1-en-4-ol methanesulfonate to find widespread application, the development of sustainable and scalable manufacturing processes is paramount. This aligns with the broader goals of green chemistry to minimize environmental impact and improve economic viability. researchgate.net
Key considerations for future process development include:
Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a critical step. For example, the use of methanesulfonic acid, which is considered a "green" acid due to its biodegradability and low toxicity, is a positive step. orientjchem.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. mdpi.com
Catalyst Recycling: For catalytic processes, the ability to recover and reuse the catalyst is essential for reducing waste and cost. The development of heterogeneous or recyclable homogeneous catalysts for the synthesis and functionalization of allylic methanesulfonates is a promising area of research. acs.org
Process Intensification: As mentioned, flow chemistry and other process intensification technologies can lead to more efficient, safer, and scalable production. acs.org
A recent study on the dehydrative sulfination of allylic alcohols highlights a move towards more sustainable practices, yielding water as the only byproduct. organic-chemistry.orgnih.gov Applying similar principles to the synthesis of hept-1-en-4-ol methanesulfonate will be crucial for its future industrial relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
